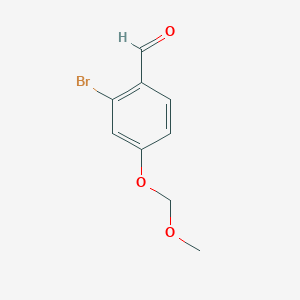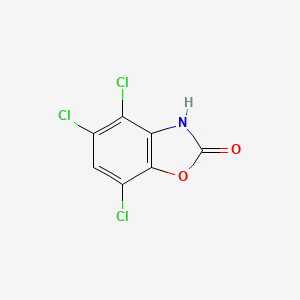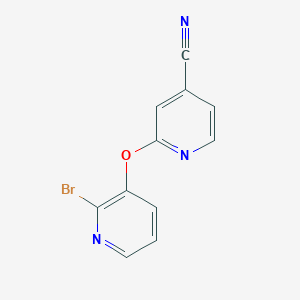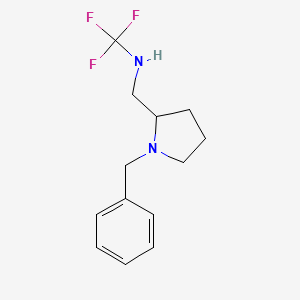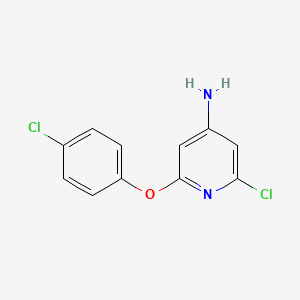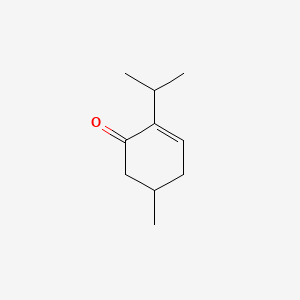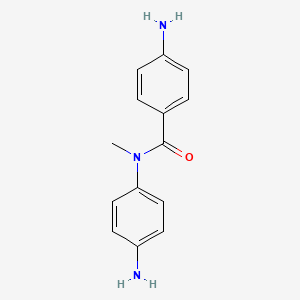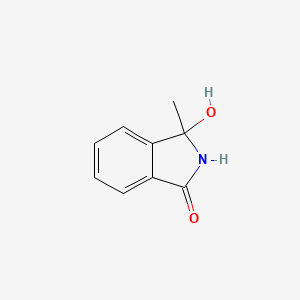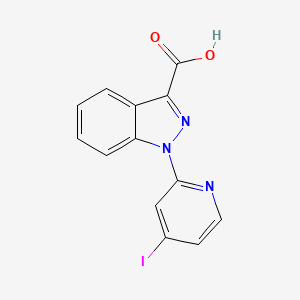
1-(4-Iodo-2-pyridyl)indazole-3-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-Iodo-2-pyridinyl)-1h-indazole-3-carboxylic acid is a chemical compound known for its unique structure and potential applications in various scientific fields. This compound features an indazole core substituted with a carboxylic acid group and an iodine atom on the pyridine ring, making it a subject of interest for researchers in chemistry, biology, and medicine.
Méthodes De Préparation
The synthesis of 1-(4-Iodo-2-pyridinyl)-1h-indazole-3-carboxylic acid typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Indazole Core: This can be achieved through cyclization reactions involving hydrazines and ortho-substituted benzenes.
Introduction of the Pyridine Ring: The pyridine ring can be introduced via coupling reactions, such as Suzuki or Stille coupling.
Carboxylation: The carboxylic acid group can be introduced through carboxylation reactions, often using carbon dioxide or carboxylating reagents.
Industrial production methods may involve optimization of these steps to increase yield and purity, often utilizing catalysts and specific reaction conditions to streamline the process.
Analyse Des Réactions Chimiques
1-(4-Iodo-2-pyridinyl)-1h-indazole-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LAH) or sodium borohydride (NaBH4), resulting in reduced forms of the compound.
Substitution: The iodine atom on the pyridine ring can be substituted with other functional groups through nucleophilic substitution reactions, using reagents like sodium azide or thiols.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.
Common reagents and conditions used in these reactions include solvents like dichloromethane or ethanol, catalysts like palladium or copper, and specific temperature and pressure conditions to facilitate the reactions.
Applications De Recherche Scientifique
1-(4-Iodo-2-pyridinyl)-1h-indazole-3-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs targeting specific diseases.
Industry: It is used in the development of new materials and as a precursor for the synthesis of industrial chemicals.
Mécanisme D'action
The mechanism of action of 1-(4-Iodo-2-pyridinyl)-1h-indazole-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain protein kinases, affecting cell signaling pathways involved in cell growth and proliferation.
Comparaison Avec Des Composés Similaires
1-(4-Iodo-2-pyridinyl)-1h-indazole-3-carboxylic acid can be compared with other similar compounds, such as:
1-(4-Iodo-2-pyridinyl)-4-methylpiperazine: This compound also contains an iodine-substituted pyridine ring but differs in its core structure and functional groups.
3-(4-Iodo-2-pyridinyl)-1,2,4-thiadiazol-5-amine: This compound features a thiadiazole ring instead of an indazole ring, leading to different chemical and biological properties.
Methanone, (4-iodo-2-pyridinyl)-1-piperidinyl-: This compound has a piperidine ring and a methanone group, making it distinct from the indazole-based structure.
Propriétés
Formule moléculaire |
C13H8IN3O2 |
|---|---|
Poids moléculaire |
365.13 g/mol |
Nom IUPAC |
1-(4-iodopyridin-2-yl)indazole-3-carboxylic acid |
InChI |
InChI=1S/C13H8IN3O2/c14-8-5-6-15-11(7-8)17-10-4-2-1-3-9(10)12(16-17)13(18)19/h1-7H,(H,18,19) |
Clé InChI |
KOZPQUHSTAMLBW-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)C(=NN2C3=NC=CC(=C3)I)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[1-[(4-Methoxyphenyl)methyl]-1h-pyrazol-4-yl]ethanone](/img/structure/B13973450.png)
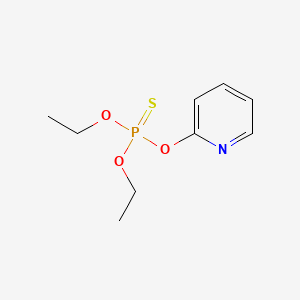
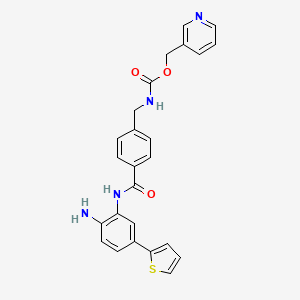

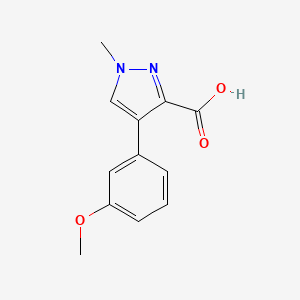
![3-(4,6-Dichloro-5-fluoro-2-pyrimidinyl)pyrazolo[1,5-a]pyridine](/img/structure/B13973474.png)
